N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a methoxy group, and a tolyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions using toluene derivatives and appropriate catalysts.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the tolyl derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE: Characterized by the presence of a piperidine ring, methoxy group, and tolyl group.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy group and the position of the tolyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-3-5-17(14-16)15-21(24)22-18-6-8-19(9-7-18)23-12-10-20(25-2)11-13-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIWKJVANQARY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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